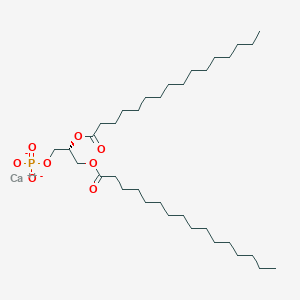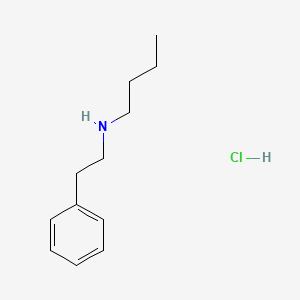
Butyl(2-phenylethyl)amine hydrochloride
Vue d'ensemble
Description
“Butyl(2-phenylethyl)amine hydrochloride” is a compound that is related to 2-Phenylethylamine hydrochloride . 2-Phenylethylamine hydrochloride is a biogenic aromatic amine . It is also known as β-Phenylethylamine hydrochloride or Phenethylamine hydrochloride . The compound has a molecular weight of 157.64 .
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Butyl(2-phenylethyl)amine hydrochloride and its variants have been used as catalysts in organic synthesis. For example, it has been efficient in catalyzing the synthesis of α-amino phosphonates, a reaction involving aldehyde, aromatic amine, and trimethylphosphite (Reddy et al., 2005).
Antioxidant Study
This compound has been involved in studies exploring antioxidants, especially in the rubber industry. For instance, its derivatives have been used for electrochemical and spectroscopic studies of antioxidants (Rapta et al., 2009).
Anion and Organic Ion Pair Receptors
Certain derivatives have shown potential as receptors for anions and organic ion pairs, including neurotransmitters. They have demonstrated significant enhancement in host-guest properties due to increased acidity (Miranda et al., 2019).
Ligand Synthesis
It has been used in the synthesis of phosphoramidite ligands, which are crucial in asymmetric catalysis and other chemical processes (Smith et al., 2008).
Enantioselective Synthesis
This compound plays a role in the synthesis of enantiomerically pure compounds, which are important in various chemical and pharmaceutical processes (Jankowski et al., 1999).
Encapsulation Studies
It has been investigated for its interaction with biologically relevant amines in encapsulation studies, particularly in the context of neurotransmitters (Gattuso et al., 2014).
Derivatization for Analysis
This compound derivatives have been used in the derivatization of amines for gas chromatographic analysis, enhancing the detection and quantification of amines (Ahnfelt et al., 1982).
Telomerization Studies
In the field of polymer chemistry, this compound has been studied in the anionic telomerizations of styrene with butylamines, contributing to the understanding of polymerization processes (AsaharaTeruzo et al., 1969).
CO2 Capture Research
There has been research into the use of derivatives for carbon dioxide (CO2) capture, which is pivotal in environmental and sustainability studies (Bates et al., 2002).
Esterification in Amino Acid Synthesis
This compound is also involved in the esterification of N-protected amino acids under neutral conditions, which is significant in the synthesis of peptides and proteins (Thierry et al., 1998).
Mécanisme D'action
Target of Action
Butyl(2-phenylethyl)amine hydrochloride, a derivative of phenethylamine, primarily targets the trace amine-associated receptor 1 (hTAAR1) . This receptor plays a crucial role in the regulation of monoamine neurotransmission .
Mode of Action
The compound interacts with its target, hTAAR1, as an agonist . This interaction leads to the inhibition of the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This results in the regulation of monoamine neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine neurotransmission pathway . The compound’s action on hTAAR1 and VMAT2 affects the availability and reuptake of monoamines, impacting the overall neurotransmission process .
Pharmacokinetics
It is known that phenethylamine, from which the compound is derived, is primarily metabolized bymonoamine oxidase B (MAO-B) and then by aldehyde dehydrogenase (ALDH) . This metabolism converts phenethylamine to phenylacetic acid
Result of Action
The primary result of this compound’s action is the regulation of monoamine neurotransmission . By acting as an agonist at hTAAR1 and inhibiting VMAT2, the compound can affect the availability and reuptake of monoamines . This can have various downstream effects, potentially impacting mood, stress response, and voluntary movement .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the presence of other compounds, the pH of the environment, and the specific physiological conditions of the individual.
Propriétés
IUPAC Name |
N-(2-phenylethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-2-3-10-13-11-9-12-7-5-4-6-8-12;/h4-8,13H,2-3,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEQWJXDCSEKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



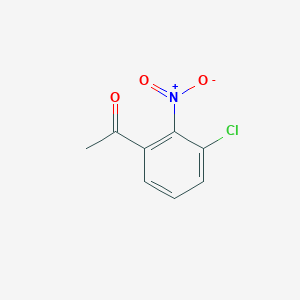

![1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3151528.png)

![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)
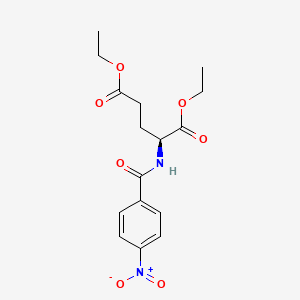

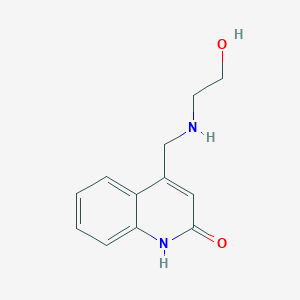
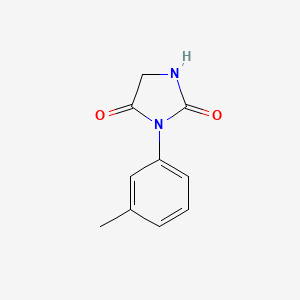

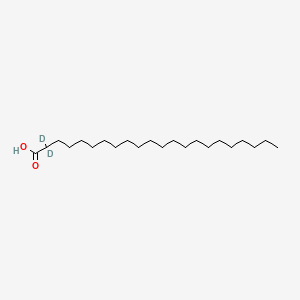
![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)
